Apoptozole

Descripción general

Descripción

Apoptozole, también conocido como Activador de Apoptosis VII, es una pequeña molécula sintética que actúa como un potente e inhibitor selectivo de las proteínas de choque térmico Hsp70 y Hsc70. Estas proteínas desempeñan papeles cruciales en los procesos celulares, incluida la formación de proteínas, la protección contra el estrés y la regulación de la apoptosis. Al inhibir estas proteínas, this compound induce la apoptosis en las células cancerosas, convirtiéndolo en un compuesto valioso en la investigación del cáncer y las posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Apoptozole implica múltiples pasos, comenzando con la preparación de intermedios clave. El proceso típicamente incluye los siguientes pasos:

Formación del Núcleo de Imidazol: El núcleo de imidazol se sintetiza mediante una reacción de condensación entre un aldehído y una amina en presencia de un catalizador ácido.

Reacciones de Sustitución: El núcleo de imidazol se somete a reacciones de sustitución con varios compuestos aromáticos para introducir grupos funcionales como trifluorometilo y metoxi.

Acoplamiento Final: El paso final implica acoplar el imidazol sustituido con un derivado de benzamida en condiciones básicas para formar this compound.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores automatizados, reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la coherencia y el rendimiento .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de imidazol, alterando potencialmente sus propiedades electrónicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo usan reactivos como halógenos y agentes nitrantes en condiciones ácidas.

Productos Principales Formados:

Productos de Oxidación: Derivados de quinona.

Productos de Reducción: Derivados de imidazol reducidos.

Productos de Sustitución: Varios compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The potential therapeutic applications of Apoptozole are numerous, particularly in oncology:

- Cancer Therapy : this compound has been investigated for its ability to enhance the efficacy of existing chemotherapy agents by overcoming drug resistance. Its role as an apoptosis inducer makes it a candidate for combination therapies aimed at leukemia and other cancers .

- Immune Response Modulation : In vivo studies indicate that this compound can enhance antibody production in mice when administered with protein antigens, suggesting its potential use in immunotherapy .

- Chemical Probe for HSP70 Inhibition : Despite mixed results regarding its specificity, this compound serves as a chemical probe for studying HSP70 functions and validating clinical targets in cancer research .

Table 1: Summary of Key Studies on this compound

Challenges and Limitations

While this compound shows promise, there are notable challenges:

- Non-Specific Binding : Recent studies highlight that this compound may form aggregates under aqueous conditions, leading to non-specific interactions with proteins like HSP70. This complicates its use as a reliable chemical tool for research .

- Need for Further Development : The complexity of targeting HSP70 effectively necessitates further research into more selective inhibitors that can provide consistent results without the confounding effects of aggregation .

Mecanismo De Acción

Apoptozole ejerce sus efectos uniéndose al dominio ATPasa de las proteínas de choque térmico Hsp70 y Hsc70, inhibiendo su actividad. Esta inhibición interrumpe el proceso de plegamiento de proteínas e induce la apoptosis en las células susceptibles. Los objetivos moleculares incluyen el dominio ATPasa de Hsp70 y Hsc70, lo que lleva a la activación de las vías apoptóticas y la muerte celular posterior .

Compuestos Similares:

VER-155008: Otro inhibidor de Hsp70 con mecanismos de acción similares.

Pifithrin-μ: Inhibe Hsp70 y ha mostrado actividad anticancerígena.

MKT-077: Un inhibidor de Hsp70 dirigido a la mitocondria con posibles propiedades anticancerígenas.

Unicidad de this compound: this compound es único debido a su alta selectividad y potencia en la inhibición de Hsp70 y Hsc70. Ha demostrado una eficacia significativa en la inducción de la apoptosis en varias líneas celulares de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

VER-155008: Another Hsp70 inhibitor with similar mechanisms of action.

Pifithrin-μ: Inhibits Hsp70 and has shown anticancer activity.

MKT-077: A mitochondrial-targeted Hsp70 inhibitor with potential anticancer properties.

Uniqueness of Apoptozole: this compound is unique due to its high selectivity and potency in inhibiting Hsp70 and Hsc70. It has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research and potential therapeutic applications .

Actividad Biológica

Apoptozole is a small molecule compound recognized for its significant biological activity, particularly as an inhibitor of the heat shock protein 70 (HSP70). This article delves into its mechanisms of action, therapeutic potential, and findings from various studies.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molar mass of approximately 625.57 g/mol.

- Mechanism of Action : It selectively inhibits HSP70, which plays a crucial role in protein folding and protection against stress-induced apoptosis. By inhibiting HSP70, this compound promotes apoptosis in cancer cells and has shown efficacy against various diseases, including cancer and malaria .

1. Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines. It induces apoptosis through various pathways, including:

- Direct Cytotoxicity : this compound exhibits toxicity against multiple cancer types, including oral squamous cell carcinoma and melanoma .

- Synergistic Effects : When combined with other therapies, such as Hsp90 inhibitors, it enhances apoptotic effects in colon carcinoma cells .

2. Anti-Malarial and Antiviral Properties

Research indicates that this compound also possesses anti-malarial and antiviral activities, making it a versatile compound in treating infectious diseases .

Study 1: Inhibition of HSP70 in Cancer Cells

A study evaluated the effects of this compound on HSP70 inhibition in HCT116 colon carcinoma cells. Results showed that this compound effectively increased apoptosis rates when used in conjunction with other chemotherapeutic agents, highlighting its potential as an adjuvant therapy .

Study 2: Anti-Leukemia Activity

Another investigation focused on the anti-leukemia properties of this compound. The study revealed that it not only inhibited cell proliferation but also induced apoptosis in leukemia cell lines through the disruption of HSP70 function .

Data Table: Summary of Biological Activities

Mechanisms Underlying Biological Activity

This compound's efficacy is attributed to several mechanisms:

- HSP70 Inhibition : Disruption of HSP70 function leads to increased susceptibility of cancer cells to apoptosis under stress conditions.

- Cell Cycle Arrest : It can induce cell cycle arrest in certain cancer types, further enhancing its anti-cancer effects .

- Molecular Interactions : Studies using molecular docking have shown that this compound binds effectively to the ATPase domain of HSP70, preventing its chaperone activity .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Clinical Trials : The transition from preclinical studies to clinical trials to evaluate efficacy and safety in humans.

- Combination Therapies : Investigating synergistic effects with existing cancer therapies to enhance treatment outcomes.

- Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound could provide insights into its broader therapeutic applications.

Análisis De Reacciones Químicas

Derivatization for Biochemical Studies

Apoptozole derivatives are synthesized to study its binding mechanisms:

Fluorescent Probes :

-

This compound-FAM : Fluorescein-labeled derivative for fluorescence polarization (FP) assays.

-

This compound-Cy5 : Cy5-labeled analog for cellular imaging.

Synthetic Route :

-

Attachment Site : Fluorophores are linked via a polyethylene glycol (PEG) spacer at the benzamide moiety (Fig. 3) .

-

Linker Length : Optimized to minimize steric hindrance while maintaining HSP70 binding .

Aggregation Behavior in Aqueous Solutions

This compound exhibits concentration-dependent aggregation, impacting biochemical assays :

| Concentration (μM) | Particle Radius (nm) | Triton X-100 Effect |

|---|---|---|

| 5 | 450 ± 25 | Reduces aggregates to <10 nm |

| 10 | 600 ± 50 | Same as above |

Mechanism :

-

High lipophilicity (clogP = 5.8) promotes colloidal aggregate formation .

-

Aggregates non-specifically bind HSP70, leading to false-positive inhibition signals .

Binding Interactions with HSP70

This compound’s reported interaction with HSP70’s nucleotide-binding domain (NBD) was investigated via:

NMR Chemical Shift Perturbation (CSP) :

-

Residues Affected : M87-H89 (domain IB) and K248-K250 (domain IIB).

-

Binding Site : Overlaps with ADP/ATP pocket, blocking nucleotide binding (Fig. 3) .

Key Data :

Stability and Reactivity

-

pH Stability : Stable in PBS (pH 7.4) for 24 hours but degrades in acidic lysosomal compartments (pH 4.5) .

Controversies in Target Specificity

While early studies proposed HSP70 as this compound’s primary target , subsequent research highlights:

Propiedades

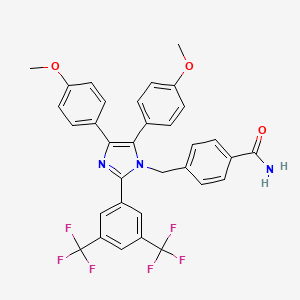

IUPAC Name |

4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027756 | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054543-47-3 | |

| Record name | Apoptozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTOZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.